6-(甲硫基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Hexanoic acid can be produced by several microbes. One of them, Megasphaera elsdenii, has been considered as an interesting hexanoic acid producer because of its capability to utilize a variety of carbon sources . The addition of acetate to the fructose medium as an electron acceptor increased hexanoic acid production as well as cell growth .

Molecular Structure Analysis

The molecular formula of hexanoic acid is C6H12O2 . It indicates that hexanoic acid contains six carbon atoms, twelve hydrogen atoms, and two oxygen atoms .

Chemical Reactions Analysis

Hexanoic acid is a carboxylic acid derivative of hexane . The chemical reactions of hexanoic acid are typical of carboxylic acids .

Physical and Chemical Properties Analysis

Hexanoic acid appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese . Hexanoic acid’s boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) .

科学研究应用

诱导植物抗性

6-(甲硫基)己酸是一种存在于某些水果和植物中的天然短链单羧酸。 据报道,土壤灌溉应用这种酸可以有效地诱导番茄植物对灰葡萄孢菌和丁香假单胞菌的抗性,以及柑橘植物对链格孢菌和柑橘黄单胞菌的抗性 。这表明6-(甲硫基)己酸可以被用作天然农药或杀菌剂。

代谢途径的激活

6-(甲硫基)己酸在植物中的应用可以诱导甲羟戊酸和亚麻酸途径的激活 。这些途径对于植物中某些类型代谢物的产生至关重要。因此,6-(甲硫基)己酸有可能被用于增强这些代谢物的生产。

促进植物挥发物的释放

6-(甲硫基)己酸的应用已被证明可以促进植物挥发物的释放 。这些挥发物可以发挥多种功能,包括吸引传粉者、阻止食草动物和保护植物免受病原体的侵害。因此,6-(甲硫基)己酸可以被用于操纵植物的挥发性特征,以实现多种目的。

4. 在治疗代谢疾病中的潜在应用 6-(甲硫基)己酸与其他中链脂肪酸 (MCFA) 一同被研究用于治疗非酒精性脂肪性肝病 (NAFLD) 等代谢疾病 。 MCFA 比长链脂肪酸 (LCFA) 更有效地氧化,使其成为对抗 NAFLD 的有希望的膳食替代品 。

脂质代谢的调节

6-(甲硫基)己酸已被证明可以促进平衡的代谢谱,并在肝癌细胞中保持最佳的胰岛素敏感性 。这表明6-(甲硫基)己酸有可能被用于管理脂质代谢紊乱。

作用机制

Target of Action

Hexanoic acid, 6-(methylthio)-, is a complex molecule that can interact with various targets. One of its primary targets is DNA/RNA sequences . It can easily intercalate or act as a groove binder with these sequences . This interaction is facilitated by the molecule’s flat and planar structure, which contains two fused benzene rings and a closed anhydride ring .

Mode of Action

The compound’s interaction with its targets leads to significant changes. For instance, when it binds with DNA/RNA sequences, it can affect the genetic material’s structure and function . This interaction can potentially influence the transcription and translation processes, thereby affecting protein synthesis.

Biochemical Pathways

Hexanoic acid, 6-(methylthio)-, can affect various biochemical pathways. For instance, it has been found to increase lipid production in certain yeast species . This is achieved by improving the assimilation of hexanoic acid, a short-chain fatty acid (SCFA), which is a cost-effective carbon source for lipid production . The compound’s effect on lipid production pathways can have downstream effects on the organism’s energy metabolism and storage.

Pharmacokinetics

It’s known that the compound is stable for 2 years when stored at -20°c . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Hexanoic acid, 6-(methylthio)-'s action can vary depending on the target and the organism. For example, in yeast, it can lead to increased lipid production . This can potentially be harnessed for industrial applications, such as biofuel production.

Action Environment

The action, efficacy, and stability of Hexanoic acid, 6-(methylthio)- can be influenced by various environmental factors. For instance, temperature can affect its stability, as it is stable for 2 years when stored at -20°C . Other factors, such as pH and the presence of other compounds, might also influence its action and efficacy. More research is needed to fully understand how environmental factors influence this compound’s action.

安全和危害

未来方向

Hexanoic acid and its derivatives are generally used for the production of artificial flavors and food additives, as well as plastics, rubber, transportation fuel, and pharmaceuticals . It is also one of the components of vanilla and cheese . The primary use of hexanoic acid is in the manufacture of its esters for use as artificial flavors, and in the manufacture of hexyl derivatives, such as hexylphenols .

属性

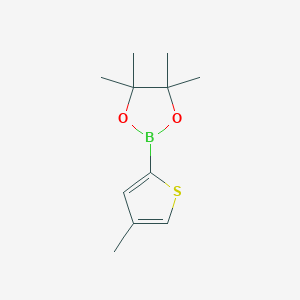

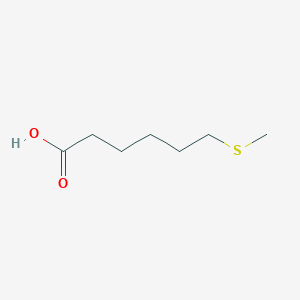

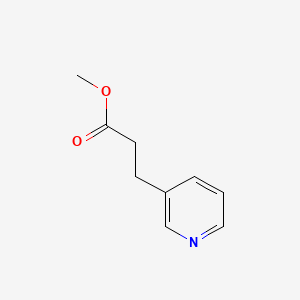

IUPAC Name |

6-methylsulfanylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKKFBLONLRKMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441362 |

Source

|

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54293-06-0 |

Source

|

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)